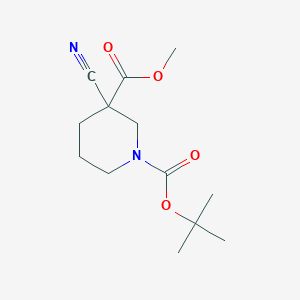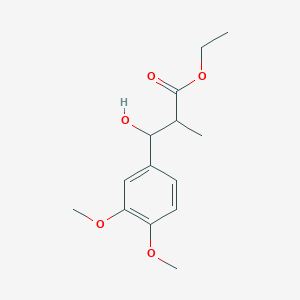
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C13H18O5. This compound is characterized by the presence of a dimethoxyphenyl group, a hydroxy group, and an ethyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-3-oxo-2-methylpropanoate.
Reduction: Formation of 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanol.
Substitution: Formation of 3-(3,4-dibromophenyl)-3-hydroxy-2-methylpropanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets within cells. The hydroxy group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The methoxy groups may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory and analgesic responses.
Comparación Con Compuestos Similares
(3,4-Dimethoxyphenyl)acetyl chloride: Shares the dimethoxyphenyl group but differs in the presence of an acetyl chloride group instead of an ester.
3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but has an amine group instead of an ester and hydroxy group.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: A more complex structure with additional functional groups and rings.
Uniqueness: Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and ester groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
24745-02-6 |
|---|---|
Fórmula molecular |
C14H20O5 |
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C14H20O5/c1-5-19-14(16)9(2)13(15)10-6-7-11(17-3)12(8-10)18-4/h6-9,13,15H,5H2,1-4H3 |
Clave InChI |
ULLNYIBEHZWPAI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)C(C1=CC(=C(C=C1)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


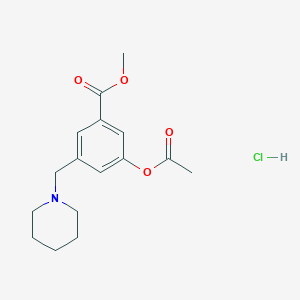
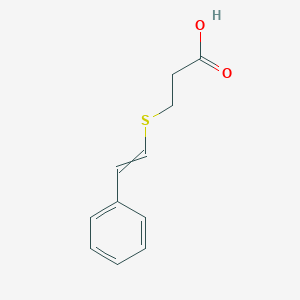
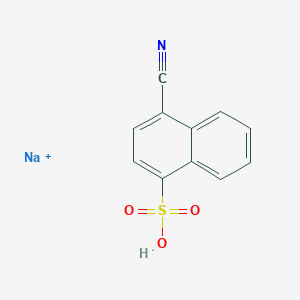
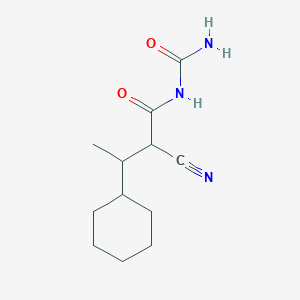
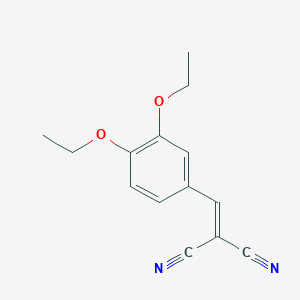
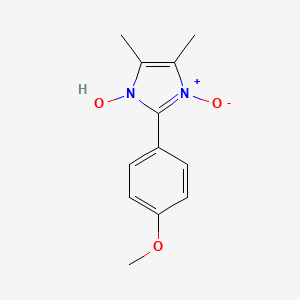
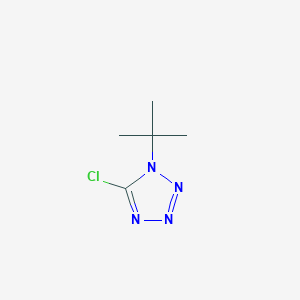
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)

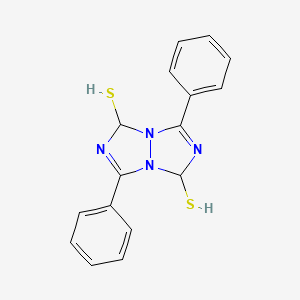
![2-(4,6-Diamino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B14001143.png)
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)
